molecular formula C9H3F3O3 B1600779 5-(Trifluoromethyl)isobenzofuran-1,3-dione CAS No. 26238-14-2

5-(Trifluoromethyl)isobenzofuran-1,3-dione

Cat. No. B1600779
CAS RN: 26238-14-2
M. Wt: 216.11 g/mol
InChI Key: AKAAHMXNWDUFTD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isobenzofuran-1,3-dione is an organic compound with the molecular formula C9H3F3O3 . It has a molecular weight of 216.12 . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.11 . It has a melting point of 61 °C and a boiling point of 295.4±40.0 °C at 760 mmHg . The density of the compound is not available in the current data .

Scientific Research Applications

Synthesis and Derivatives

A study by Mohammadizadeh, Saberi, and Taghavi (2016) presents an efficient method for synthesizing derivatives of 3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione, a compound closely related to 5-(Trifluoromethyl)isobenzofuran-1,3-dione. This process involves a condensation reaction and oxidative cleavage, yielding high yields under environmentally friendly conditions (Mohammadizadeh, Saberi, & Taghavi, 2016).

Molecular Studies

Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, providing insight into the physical and chemical properties of these compounds, which include this compound (Pires et al., 2016).

Biological Activity

Kumar et al. (2019) conducted a study on the bioactivity of isoindoline-1,3-dione derivatives, which are synthesized from isobenzofuran-1,3-dione. They evaluated their antioxidant and cytotoxic activities, demonstrating potential biological applications of these derivatives (Kumar et al., 2019).

Polymer Synthesis

Yang and Kong (2016) described a method to synthesize hyperbranched polymers using a derivative of isobenzofuran-1,3-dione. Their approach highlights the potential application of such compounds in creating functional materials (Yang & Kong, 2016).

Optical Properties

Tan et al. (2018) synthesized isoindole-1,3-dione compounds from isobenzofuran-1,3-dione and analyzed their optical properties. This research indicates potential applications in material sciences (Tan et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(trifluoromethyl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAAHMXNWDUFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507903
Record name 5-(Trifluoromethyl)-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26238-14-2
Record name 5-(Trifluoromethyl)-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Trifluoromethylphthalic acid (106.6 g.) and acetic anhydride (215 cc.) are heated at the reflux temperature for 30 minutes. After concentrating the mixture under reduced pressure (30 mm.Hg), the residue is stirred with cyclohexane (420 cc.). After filtration and drying, 4-trifluoromethylphthalic anhydride (73.5 g.), melting at 54° C., is obtained.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

25.0 g of 4-trifluoromethyl-phthalic acid were dissolved in 50 ml of HOAc and 15.1 ml of acetic anhydride added. The mixture was refluxed for 6 h. The solvent was then removed in vacuo. The residue was treated three times with 50 ml of toluene each followed by the removal of the solvent in vacuo. Yield 23.1 g of a colorless oil (Rf(CH2Cl2)=0.60).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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